Leucokinin VIII
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Overview
Description
Leucokinin 8 is a neuropeptide belonging to the leucokinin family, which was first discovered in cockroaches and later identified in various insects and other invertebrates . This peptide plays a crucial role in regulating physiological processes such as ion and water homeostasis, feeding, and sleep-metabolism interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucokinin 8 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of leucokinin 8 involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process is optimized for scalability, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Leucokinin 8 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) are commonly used in SPPS for peptide bond formation.
Cleavage and Deprotection: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products: The primary product of these reactions is the leucokinin 8 peptide itself, with potential by-products including truncated or misfolded peptides .
Scientific Research Applications
Leucokinin 8 has a wide range of applications in scientific research:
Mechanism of Action
Leucokinin 8 exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on target cells . This binding activates intracellular signaling pathways, leading to the modulation of ion transport and water balance. In insects, leucokinin 8 stimulates intracellular calcium levels in renal tubule cells, promoting chloride conductance and water transport .
Comparison with Similar Compounds
Leucokinin 1-7: Other members of the leucokinin family with similar structures and functions.
Diuretic Hormone 44 (DH44): Another neuropeptide involved in regulating water and ion homeostasis.
Uniqueness: Leucokinin 8 is unique due to its specific sequence and its role in modulating multiple physiological processes, including feeding, sleep-metabolism interactions, and ion transport . Its distinct receptor interactions and signaling pathways further differentiate it from other similar compounds .
Properties
Molecular Formula |
C42H52N10O11 |
---|---|
Molecular Weight |
872.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C42H52N10O11/c1-23(47-36(57)18-43)37(58)51-33(21-53)41(62)49-30(15-24-7-3-2-4-8-24)39(60)48-31(16-25-11-13-27(55)14-12-25)40(61)52-34(22-54)42(63)50-32(38(59)46-20-35(44)56)17-26-19-45-29-10-6-5-9-28(26)29/h2-14,19,23,30-34,45,53-55H,15-18,20-22,43H2,1H3,(H2,44,56)(H,46,59)(H,47,57)(H,48,60)(H,49,62)(H,50,63)(H,51,58)(H,52,61)/t23-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
ZOHKLCYDYCDSBV-XJYHPMDOSA-N |
SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |
sequence |
One Letter Code: GASFYSWG-NH2 |
Synonym |
Leucokinin 8 |
Origin of Product |
United States |
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